

Pracinostat overall survival AML patients historical controls

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Compound Focus: Pracinostat

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Efficacy Data: Pracinostat + Azacitidine vs. Control

The table below summarizes the overall survival and response rates from key phase 2 and phase 3 clinical trials.

Trial / Population	Median Overall Survival (Months)	Complete Response (CR) Rate	Key Historical Context & Comparisons
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| **Phase 2 (2019)** [1]: Older AML patients (n=50) unfit for intensive chemo | **19.1 months** (95% CI, 10-26.5) | **42%** [1] | Compared favorably to **historic azacitidine data** in a similar population [1]. 1-year OS rate was **62%** [1]. || **Phase 3 (PRIMULA, 2024)** [2] [3]: Adult AML patients (n=406) unfit for intensive chemo | **9.95 months (Pracinostat + AZA)** **9.95 months (Placebo + AZA)** (p=0.8275) [2] | No significant difference vs. control [2] | Showed **no clinical benefit** over azacitidine alone. Trial was stopped for futility [2] [3] [4]. Conventional care or AZA alone in older AML patients typically results in median OS of **6 to 10 months** [3].

Safety Profile: Pracinostat + Azacitidine

This table outlines the common and significant treatment-emergent adverse events (TEAEs) observed in the phase 2 study.

Adverse Event	Incidence (Grade 3 or Higher)
Infections	52% [1]
Thrombocytopenia	46% [1]
Febrile Neutropenia	44% [1]
Any Grade 3+ TEAE	86% of patients (43 out of 50) [1]
60-day all-cause mortality	10% [1]

Experimental Protocols & Trial Designs

For researchers, the core methodologies from the key trials are detailed below.

Phase 2 Study Protocol [1]

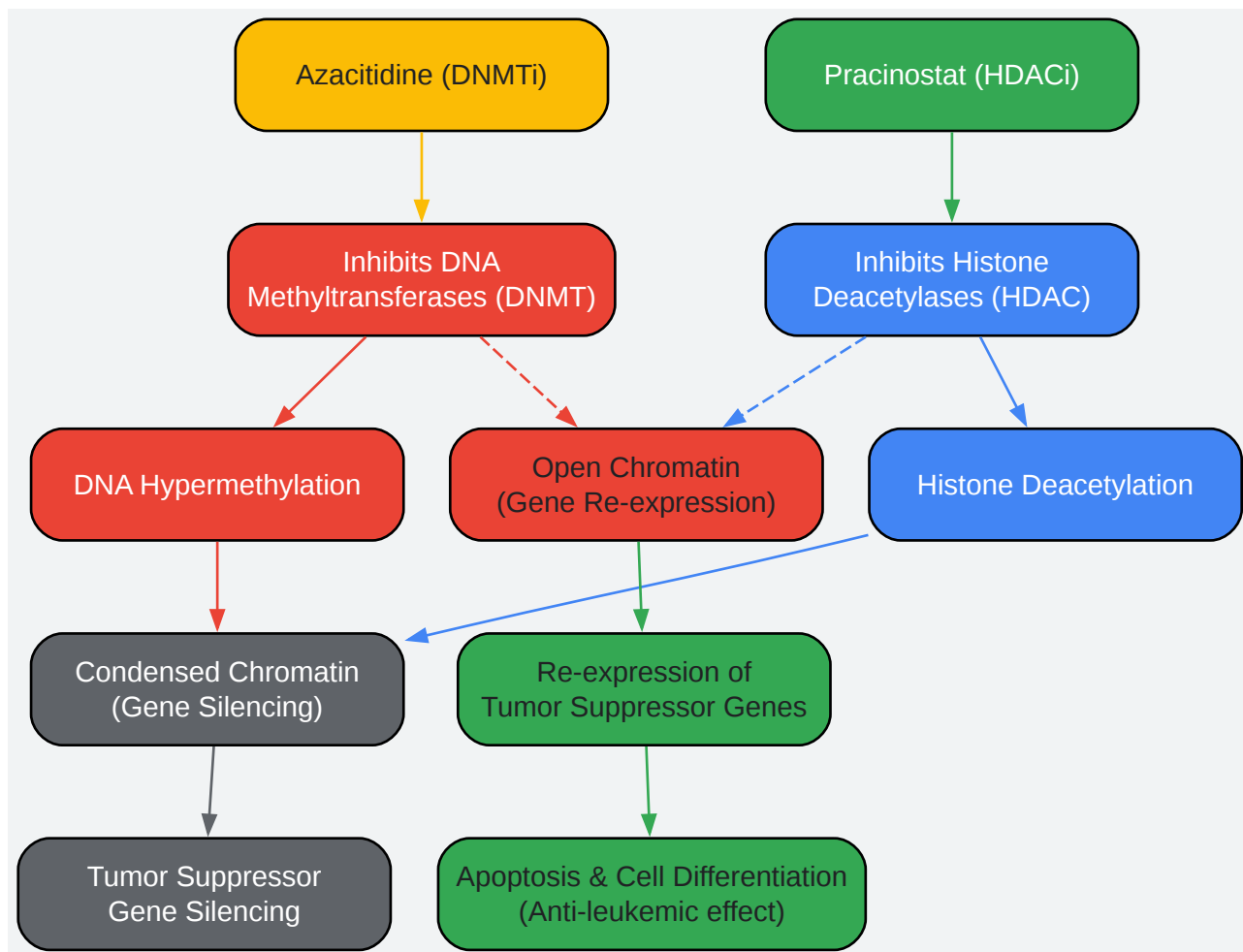
- **Objective:** To assess the safety and efficacy of **Pracinostat** combined with azacitidine in frontline treatment of older patients with AML unfit for intensive chemotherapy.
- **Patient Population:** 50 patients aged ≥ 65 years with newly diagnosed *de novo*, secondary, or therapy-related AML and intermediate/unfavorable-risk cytogenetics.
- **Treatment Regimen:**
 - **Pracinostat:** 60 mg orally, 3 days per week for 3 consecutive weeks per 28-day cycle.
 - **Azacitidine:** 75 mg/m² subcutaneous or intravenous daily for 7 days per 28-day cycle.
- **Primary Endpoints:** Composite rate of Complete Remission (CR), CR with incomplete count recovery (CRI), and morphologic leukemia-free state (MLFS).
- **Key Assessments:** Bone marrow aspiration and biopsy with cytogenetics were performed at the end of cycles 2, 4, and 6. DNA sequencing for somatic mutations was conducted on baseline and serial bone marrow samples.

Phase 3 (PRIMULA) Study Protocol [2] [3]

- **Objective:** To confirm the efficacy of the combination in a larger, randomized, and controlled setting.
- **Study Design:** Randomized, double-blind, placebo-controlled Phase 3 study.
- **Patient Population:** 406 adult patients with newly diagnosed AML unfit for intensive induction chemotherapy.
- **Treatment Regimen:**
 - **Intervention Arm:** **Pracinostat** + Azacitidine.
 - **Control Arm:** Placebo + Azacitidine.
- **Primary Endpoint:** Overall Survival (OS).
- **Outcome:** The study was stopped for futility following a planned interim analysis which showed no survival benefit for the combination therapy.

Mechanism of Action & Signaling Pathway

The synergistic anti-leukemic effect of **Pracinostat** and azacitidine is based on dual epigenetic targeting. The diagram below illustrates this mechanism.



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Interpretation Guide for Researchers

- **Contrasting Trial Outcomes:** The disparity between the promising Phase 2 results and the negative Phase 3 findings highlights the critical importance of **randomized, controlled trials (RCTs)**. The initial Phase 2 data were based on a single-arm study compared to historical controls, which can be influenced by patient selection bias and improvements in supportive care over time [1] [3] [4].
- **Current Treatment Context:** The Phase 3 PRIMULA trial was initiated before venetoclax combinations became the standard of care for this patient population [3]. The efficacy of **Pracinostat** has not been evaluated against the current benchmark, which is venetoclax + HMAs.

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References

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